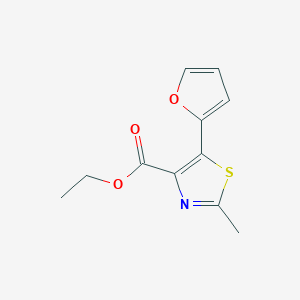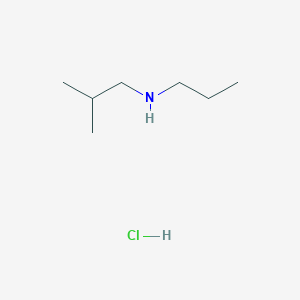
2-Methyl-N-propyl-1-propanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-N-propylamine Hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propylamine, where the hydrogen atoms are substituted with isobutyl and propyl groups. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutyl-N-propylamine Hydrochloride can be synthesized through a reductive amination process. This involves the reaction of isobutylamine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of N-Isobutyl-N-propylamine Hydrochloride involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as nickel or palladium on carbon are commonly used to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N-propylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
N-Isobutyl-N-propylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-Isobutyl-N-propylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the nitrogen atom .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutyl-N-isopropylamine Hydrochloride
- N-Methyl-N-propylamine Hydrochloride
- N-Ethyl-N-propylamine Hydrochloride
Uniqueness
N-Isobutyl-N-propylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H18ClN |
|---|---|
Molecular Weight |
151.68 g/mol |
IUPAC Name |
2-methyl-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-8-6-7(2)3;/h7-8H,4-6H2,1-3H3;1H |
InChI Key |
IHFYRWBRFYFOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



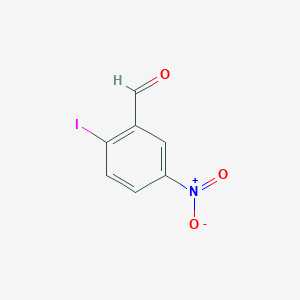
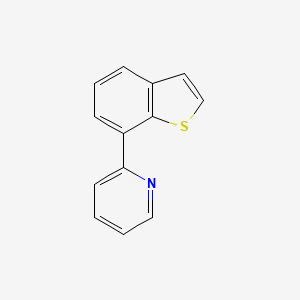
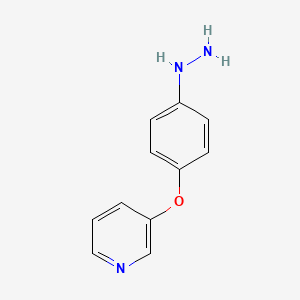
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


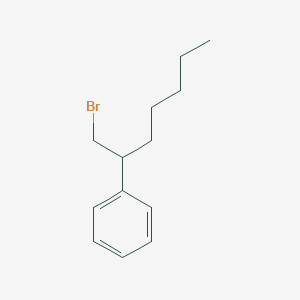
![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
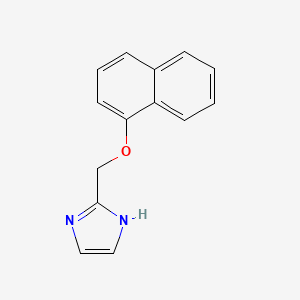

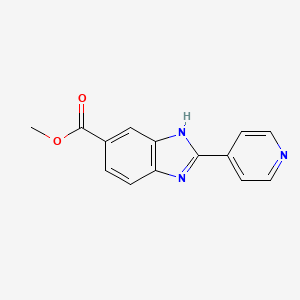
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
